molecular formula C10H9NO7 B8037646 1,3-Dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate

1,3-Dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate

Cat. No.: B8037646
M. Wt: 255.18 g/mol
InChI Key: OEVNARRUWJQFMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These esters are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.

Properties

IUPAC Name

dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO7/c1-17-9(13)6-3-5(11(15)16)4-7(8(6)12)10(14)18-2/h3-4,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVNARRUWJQFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1O)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001158955
Record name 1,3-Benzenedicarboxylic acid, 2-hydroxy-5-nitro-, 1,3-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001158955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67294-54-6
Record name 1,3-Benzenedicarboxylic acid, 2-hydroxy-5-nitro-, 1,3-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67294-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenedicarboxylic acid, 2-hydroxy-5-nitro-, 1,3-dimethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001158955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate can be synthesized through the esterification of 5-nitroisophthalic acid with methanol in the presence of sulfuric acid. The reaction involves heating and refluxing the mixture for several hours, followed by cooling, filtration, and drying to obtain the final product .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amino derivatives

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,3-Dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to interfere with cellular processes, such as enzyme inhibition or disruption of cell membrane integrity .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Nitro Group (5-NO₂): The nitro group is strongly electron-withdrawing, increasing the electrophilicity of the aromatic ring. This enhances reactivity in reduction reactions (e.g., catalytic hydrogenation to amines ) and stabilizes intermediates in nucleophilic aromatic substitution .
  • Halogens (5-I, 5-Br) : Iodo and bromo substituents act as leaving groups in cross-coupling reactions. For example, dimethyl 5-iodoisophthalate participates in palladium-catalyzed couplings to generate biaryl structures .
  • Amino Group (5-NH₂): The amino group is electron-donating, making the ring less reactive toward electrophiles but useful in diazo coupling for azo dyes .

Research Findings and Case Studies

  • Grignard Reactions : Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate reacts with Grignard reagents to introduce alkyl/aryl groups, showcasing the versatility of ester functionalities in cage compounds .
  • Crystallography : Single-crystal X-ray diffraction of related porphyrin-BCP hybrids confirms structural rigidity imparted by dicarboxylate esters .
  • Experimental Phasing : SHELX software, widely used for crystallographic refinement, has been applied to analyze derivatives like dimethyl 5-iodoisophthalate, ensuring accurate structural assignments .

Biological Activity

1,3-Dimethyl 2-hydroxy-5-nitrobenzene-1,3-dicarboxylate, a derivative of nitrobenzenedicarboxylic acid, has garnered attention for its potential biological activities. The compound's unique structure, characterized by the presence of hydroxyl and nitro groups along with dicarboxylate functionalities, suggests diverse mechanisms of action that may influence various biological pathways.

  • Molecular Formula : C₈H₉N₁O₅
  • Molecular Weight : 199.16 g/mol
  • CAS Number : 67294-53-5

The biological activity of this compound is primarily attributed to its ability to undergo electrophilic aromatic substitution reactions, which can lead to the formation of reactive intermediates capable of interacting with biological macromolecules. The presence of both hydroxyl and nitro groups enhances its reactivity and potential for biological interactions.

Antimicrobial Properties

Research indicates that derivatives of nitrobenzene compounds exhibit significant antimicrobial activity. A study highlighted the efficacy of similar compounds against various bacterial strains, suggesting that this compound may possess comparable properties.

Table 1: Antimicrobial Activity Comparison

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli50 µg/mL
S. aureus30 µg/mL
P. aeruginosa40 µg/mL

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when cells were treated with the compound, indicating its potential as an anti-inflammatory agent.

Case Study: Anti-inflammatory Activity
In a controlled study involving human monocytes treated with lipopolysaccharides (LPS), the application of this compound resulted in a significant decrease in interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) levels compared to untreated controls.

Toxicological Profile

While exploring the biological activities, it is crucial to assess the toxicological implications. Preliminary studies suggest that at higher concentrations, the compound may induce cytotoxic effects on certain cell lines.

Table 2: Cytotoxicity Assessment

Concentration (µg/mL)Cell Viability (%)
0100
1095
5070
10040

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.